2-Hydroxycyclohexane-1-carbonyl-CoA
CAS No.:
Cat. No.: VC1845833
Molecular Formula: C28H46N7O18P3S
Molecular Weight: 893.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H46N7O18P3S |
|---|---|
| Molecular Weight | 893.7 g/mol |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate |
| Standard InChI | InChI=1S/C28H46N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h13-17,20-22,26,36,38-39H,3-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t15?,16?,17-,20-,21-,22+,26-/m1/s1 |
| Standard InChI Key | OIFANTIHESWSAR-AZKLLKNGSA-N |
| Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
| Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CCCCC4O)O |
Introduction
Chemical Structure and Properties
2-Hydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxycyclohexane-1-carboxylic acid . It is functionally related to cyclohexane-1-carbonyl-CoA and 2-hydroxycyclohexanecarboxylic acid, serving as an important intermediate in specific biochemical pathways .
Molecular Identity and Nomenclature
The compound is known by several synonyms in scientific literature, reflecting its chemical structure and relationships:
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2-Hydroxycyclohexanecarbonyl-CoA
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2-Hydroxycyclohexanecarboxyl-CoA
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2-Hydroxycyclohexane-1-carboxyl-CoA
The IUPAC name for this compound is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxycyclohexane-1-carbothioate .
Physicochemical Properties
The compound possesses distinct physicochemical properties that influence its biological function and interactions:
These properties, particularly its high number of hydrogen bond donors and acceptors, contribute to its biological functionality and interactions with enzymes and other molecules in metabolic pathways .
Biochemical Role and Significance
2-Hydroxycyclohexane-1-carbonyl-CoA plays a crucial role in specific metabolic pathways, particularly in the breakdown and synthesis of certain organic molecules. As a derivative of Coenzyme A (CoA), it participates in various biochemical processes, including those related to the metabolism of cyclohexane derivatives.
Metabolic Pathways Involvement
The compound is prominently involved in the benzoate degradation pathway, particularly in anaerobic conditions . In this context, it serves as an intermediate in the conversion pathway:
2-Hydroxycyclohexane-1-carbonyl-CoA + NAD+ ⟷ 2-Oxocyclohexane-1-carbonyl-CoA + NADH + H+
This reaction is catalyzed by 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase (EC:1.1.1.-) and represents a key step in the metabolic processing of aromatic compounds under oxygen-limited conditions .
Significance in Bacterial Metabolism
The compound has particular significance in bacterial systems, where it functions as an intermediate in anaerobic aromatic metabolism . This metabolic process is essential for bacteria that utilize aromatic compounds as carbon sources in anoxic environments, including various soil and aquatic ecosystems .
Role in Anaerobic Benzoyl-CoA Degradation
One of the most significant roles of 2-hydroxycyclohexane-1-carbonyl-CoA is in the anaerobic degradation of benzoyl-CoA, which is a central metabolic pathway for the breakdown of aromatic compounds in the absence of oxygen .
Variant Pathway in Rhodopseudomonas palustris
In the phototrophic bacterium Rhodopseudomonas palustris, a distinct variant of the benzoyl-CoA pathway has been identified . Unlike in other bacteria such as Thauera aromatica, where the pathway proceeds through cyclohexa-1,5-diene-1-carbonyl-CoA and 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, R. palustris employs a different route .
In R. palustris, cyclohex-1-ene-1-carbonyl-CoA is directly hydrated to form 2-hydroxycyclohexane-1-carbonyl-CoA . This represents a significant metabolic divergence and highlights the evolutionary adaptations in different bacterial species to process aromatic compounds under anaerobic conditions .
Enzymatic Reactions and Mechanisms
The formation of 2-hydroxycyclohexane-1-carbonyl-CoA in bacterial metabolism involves specific enzymatic reactions:
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In some bacteria, cyclohex-1-ene-1-carbonyl-CoA is hydrated to trans-2-hydroxycyclohexane-1-carboxyl-CoA
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This reaction is catalyzed by specific hydratase enzymes that add water across the carbon-carbon double bond
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The resulting 2-hydroxycyclohexane-1-carbonyl-CoA can then undergo further transformation through dehydrogenation
Research Findings on Bacterial Metabolism
Extensive research has been conducted on the role of 2-hydroxycyclohexane-1-carbonyl-CoA in various bacterial species, providing valuable insights into anaerobic aromatic metabolism.
Comparative Studies in Different Bacterial Species
Research has revealed significant differences in the metabolic pathways involving 2-hydroxycyclohexane-1-carbonyl-CoA across bacterial species:
These findings highlight the diversity of metabolic strategies employed by different bacterial species for processing aromatic compounds under anaerobic conditions .
Enzymatic Characterization
The enzymes involved in the formation and transformation of 2-hydroxycyclohexane-1-carbonyl-CoA have been characterized in several studies:
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In R. palustris, the cyclohex-1-ene-1-carbonyl-CoA hydratase has been identified as a key enzyme leading to the formation of 2-hydroxycyclohexane-1-carbonyl-CoA
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In G. metallireducens and S. aciditrophicus, the benzoate-induced genes putatively coding for dienoyl-CoA hydratases have been heterologously expressed and characterized with the following kinetic parameters:
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The 2-hydroxycyclohexanecarboxyl-CoA dehydrogenase enzyme (BadH) catalyzes the conversion of 2-hydroxycyclohexane-1-carbonyl-CoA to 2-oxocyclohexane-1-carbonyl-CoA
Metabolic Pathway Context
Understanding the role of 2-hydroxycyclohexane-1-carbonyl-CoA requires placing it within the broader context of metabolic pathways, particularly the benzoyl-CoA degradation pathway.
Benzoate Degradation Pathway
The compound plays a critical role in the benzoate degradation pathway, which is part of several broader metabolic networks:
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Microbial metabolism in diverse environments
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Degradation of aromatic compounds
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Module M00540: Benzoate degradation, cyclohexanecarboxylic acid → pimeloyl-CoA
In the KEGG pathway classification, the reaction involving 2-hydroxycyclohexane-1-carbonyl-CoA is categorized under:
Sequential Steps in Anaerobic Aromatic Breakdown
Based on time course studies of product formation, the sequence of reactions in the anaerobic breakdown of benzoyl-CoA has been elucidated:
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Benzoyl-CoA is formed from benzoate via benzoate-CoA ligase
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The first ring reduction product observed is cyclohex-1,5-diene-1-carboxyl-CoA
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This is followed by the formation of 6-hydroxycyclohex-1-ene-1-carboxyl-CoA through water addition
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Some of the diene appears to be reduced to cyclohex-1-ene-1-carboxyl-CoA
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This is then hydrated to form trans-2-hydroxycyclohexane-1-carboxyl-CoA
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Further metabolism leads to aliphatic intermediates including 3-hydroxypimelyl-CoA
Biochemical and Structural Analysis
Detailed biochemical and structural analysis provides further insights into the nature and function of 2-hydroxycyclohexane-1-carbonyl-CoA.
The compound is referenced in several biochemical databases, facilitating cross-referencing and comprehensive analysis:
| Database | Identifier | Reference |
|---|---|---|
| PubChem CID | 9543208 | |
| ChEBI ID | CHEBI:28169 | |
| KEGG ID | C09812 | |
| Lipid Maps ID | LMFA07050182 | |
| Metabolomics Workbench ID | 51607 | |
| Wikidata | Q27103540 |
These database entries provide valuable resources for researchers studying this compound and its role in metabolic pathways .
Structural Features and Implications
The structural features of 2-hydroxycyclohexane-1-carbonyl-CoA have significant implications for its biochemical function:
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The cyclohexane ring provides a stable scaffold for the functional groups
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The hydroxyl group at position 2 is crucial for the dehydrogenation reaction
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The carbonyl-CoA moiety enables the compound to participate in thioester-mediated reactions
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The numerous hydrogen bond donors and acceptors facilitate enzyme-substrate interactions
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